molecular formula C8H13BrO3 B12610565 acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol CAS No. 647841-10-9

acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol

Cat. No.: B12610565
CAS No.: 647841-10-9
M. Wt: 237.09 g/mol
InChI Key: KBVCHAIETQACLF-FPKZOZHISA-N
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Description

Acetic acid;(1R,3R,5S)-1-bromobicyclo[310]hexan-3-ol is a compound that combines the properties of acetic acid and a brominated bicyclic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol typically involves the bromination of bicyclo[3.1.0]hexan-3-ol followed by esterification with acetic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification process involves reacting the brominated product with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the bicyclic structure may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol is unique due to its combination of a brominated bicyclic structure and an esterified acetic acid group.

Properties

CAS No.

647841-10-9

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol

InChI

InChI=1S/C6H9BrO.C2H4O2/c7-6-2-4(6)1-5(8)3-6;1-2(3)4/h4-5,8H,1-3H2;1H3,(H,3,4)/t4-,5+,6+;/m0./s1

InChI Key

KBVCHAIETQACLF-FPKZOZHISA-N

Isomeric SMILES

CC(=O)O.C1[C@H]2C[C@]2(C[C@@H]1O)Br

Canonical SMILES

CC(=O)O.C1C2CC2(CC1O)Br

Origin of Product

United States

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